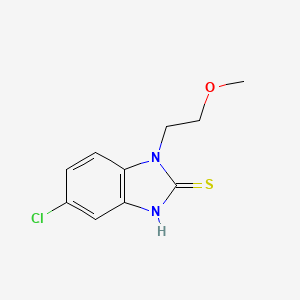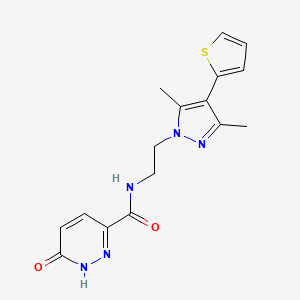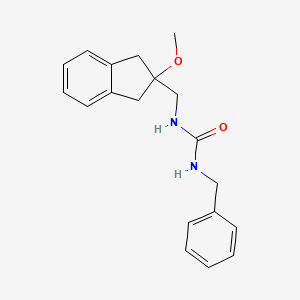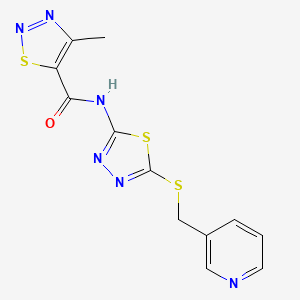
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate” is a chemical compound with the empirical formula C23H36N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is intended for research use only.
Molecular Structure Analysis
The molecular weight of “this compound” is 372.54 . The SMILES string representation of the molecule isO=C(OC(C)(C)C)N(CC1)CCC1CN(CC2)CCC2CC3=CC=CC=C3 . Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other carbamates, it may interact with its targets through the carbamate functional group, which can form reversible covalent bonds with amino acid residues in target proteins .
Pharmacokinetics
For instance, the presence of the tert-butyl group might affect its lipophilicity and thus its absorption and distribution .
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition. However, this compound has a relatively short half-life in the body, which may limit its effectiveness in vivo. Additionally, this compound has not been extensively studied for its potential toxicity, which may be a limitation for its use in clinical applications.
Zukünftige Richtungen
Tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate has several potential future directions for research. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo, which may be important for its eventual use in clinical applications.
Synthesemethoden
Tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate can be synthesized using a two-step process. The first step involves the synthesis of 4-benzylpiperidine, which is achieved by reacting benzyl chloride with piperidine in the presence of a base. The second step involves the reaction of 4-benzylpiperidine with tert-butyl isocyanate in the presence of a catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. This compound has also been shown to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders.
Safety and Hazards
The compound has been classified as having some hazards. It has the signal word “Warning” and has hazard statements H315, H319, and H413 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-benzylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-14-18(9-11-19-12-10-18)13-15-7-5-4-6-8-15/h4-8,19H,9-14H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFKZZJOVSGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2783334.png)

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)


![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)

![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)

